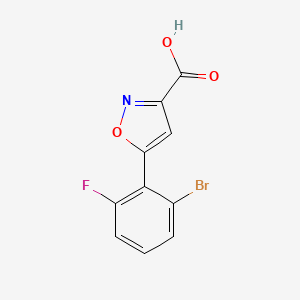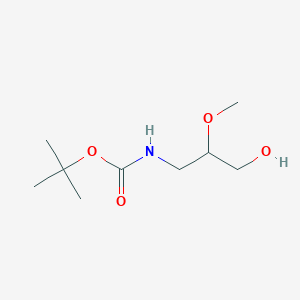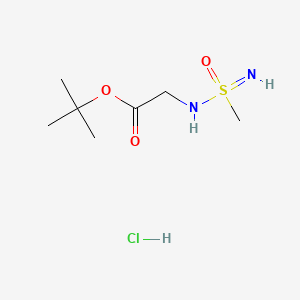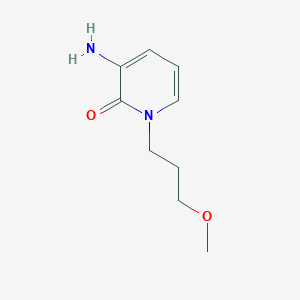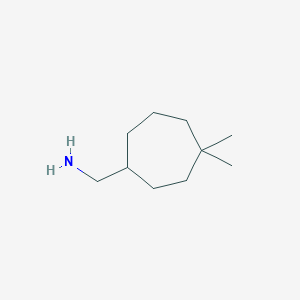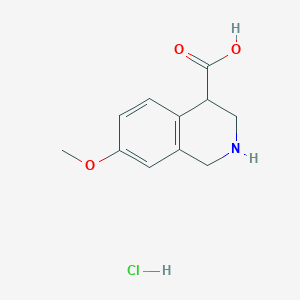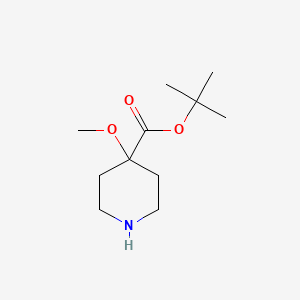![molecular formula C11H14FN3 B13577093 3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Attachment of the Propan-1-amine Side Chain: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The propan-1-amine side chain may also play a role in the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the propan-1-amine side chain.
1-Methyl-1H-benzimidazole: Lacks the fluorine atom.
3-(1H-benzo[d]imidazol-2-yl)propan-1-amine: Lacks both the fluorine and methyl groups.
Uniqueness
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the benzimidazole ring and the propan-1-amine side chain makes this compound a valuable candidate for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14FN3 |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H14FN3/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13/h4-5,7H,2-3,6,13H2,1H3 |
Clé InChI |
NEIQHVRGCJSGLH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)N=C1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


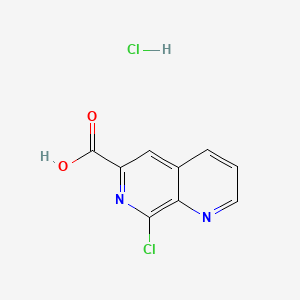
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
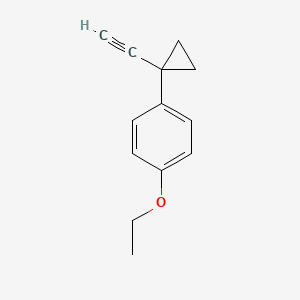
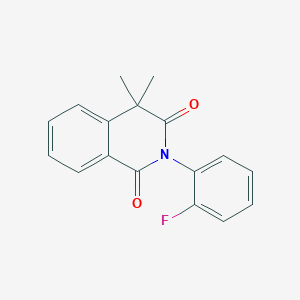
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
